
4-Oxo-2-phenyl-4H-1-benzopyran-7-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Oxo-2-phenyl-4H-chromene-7-carboxylic acid is a heterocyclic compound belonging to the chromene family. Chromenes are bicyclic oxygen heterocycles containing a benzene fusion ring at a 5,6-positioned 4H-pyran ring system .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-2-phenyl-4H-chromene-7-carboxylic acid typically involves the reaction of β-keto ester with resorcinol under acidic conditions, followed by hydrolysis . Another method involves the use of anthranilic acid derivatives . The reaction conditions often include the use of catalysts and specific solvents to optimize yield and purity .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Oxo-2-phenyl-4H-chromene-7-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include Jones reagent and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
4-Oxo-2-phenyl-4H-chromene-7-carboxylic acid has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 4-Oxo-2-phenyl-4H-chromene-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it inhibits monoamine oxidase, an enzyme responsible for the oxidative deamination of monoamines . This inhibition leads to increased levels of neurotransmitters, which can have therapeutic effects in neurodegenerative diseases .
Comparaison Avec Des Composés Similaires
- 4-Oxo-4H-chromene-2-carboxylic acid
- 7-Hydroxy-4-oxo-4H-chromene-2-carboxylic acid
- 4-Oxo-4H-chromene-8-carboxylic acid
Comparison: While these compounds share a similar chromene scaffold, 4-Oxo-2-phenyl-4H-chromene-7-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .
Propriétés
Numéro CAS |
14221-75-1 |
|---|---|
Formule moléculaire |
C16H10O4 |
Poids moléculaire |
266.25 g/mol |
Nom IUPAC |
4-oxo-2-phenylchromene-7-carboxylic acid |
InChI |
InChI=1S/C16H10O4/c17-13-9-14(10-4-2-1-3-5-10)20-15-8-11(16(18)19)6-7-12(13)15/h1-9H,(H,18,19) |
Clé InChI |
OHCNSTOLJWDQMJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(7R,8R)-tert-Butyl 7-fluoro-8-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B11855506.png)
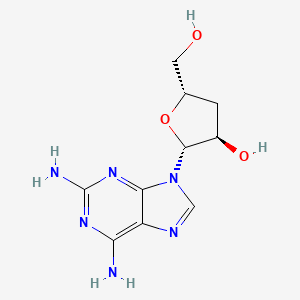
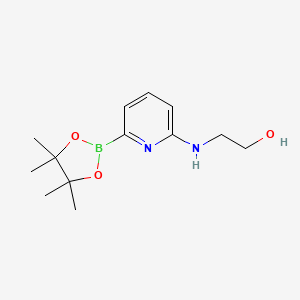
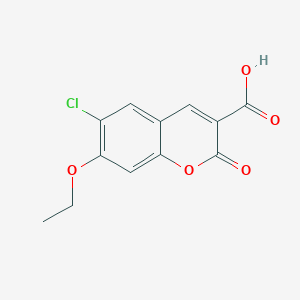

![7-Bromo-2-ethyl-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11855528.png)
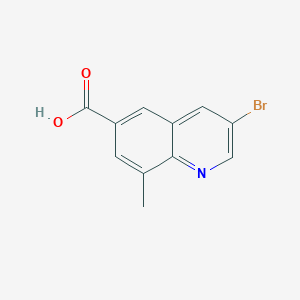
![2-[(1,3-Dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]benzaldehyde](/img/structure/B11855538.png)
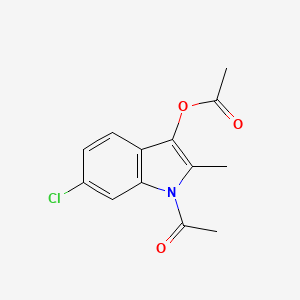
![5-Amino-1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11855563.png)
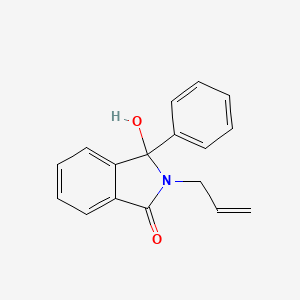
![2-Chloro-4-(4-fluorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B11855572.png)
